molecular formula C15H18N2O2 B15065789 Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B15065789
M. Wt: 258.32 g/mol
InChI Key: MLJHVNBZGDFRRJ-UHFFFAOYSA-N
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Description

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative with a molecular formula of C15H18N2O2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate, often involves multi-step reactions. One common method is the cyclization of aniline derivatives with β-ketoesters under acidic conditions. The reaction typically requires a catalyst such as polyphosphoric acid or sulfuric acid .

Industrial Production Methods

Industrial production of quinoline derivatives can involve green chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts. These methods aim to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an antimalarial agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methylamino groups can enhance its lipophilicity and ability to interact with biological membranes .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-4-10-7-6-8-11-13(10)17-9-12(14(11)16-3)15(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17)

InChI Key

MLJHVNBZGDFRRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NC

Origin of Product

United States

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